2-(5-ヒドラジニル-1,3,4-チアゾール-2-イル)ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

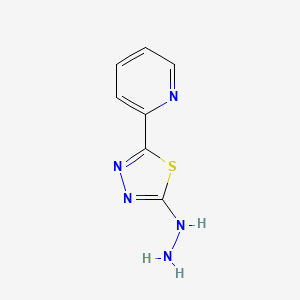

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound with the molecular formula C₇H₇N₅S. It is known for its unique structure, which includes a pyridine ring fused with a 1,3,4-thiadiazole ring, and a hydrazine group attached to the thiadiazole ring.

科学的研究の応用

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

作用機序

Target of Action

It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom .

Mode of Action

It is known that the compound can act as a bidentate ligand, coordinating through the nitrogen atom . This suggests that it may interact with its targets by forming coordinate covalent bonds.

Result of Action

Some studies suggest that similar compounds may have anticancer activity .

Action Environment

It is known that the compound is stable at room temperature .

生化学分析

Biochemical Properties

Compounds in the 1,3,4-thiadiazole family are known to interact with various enzymes and proteins . They can cross cellular membranes due to their enhanced liposolubility

Cellular Effects

Compounds in the 1,3,4-thiadiazole family have been shown to have significant biological properties, including antifungal, anti-inflammatory, antimicrobial, antiviral, and anticancer activities

Molecular Mechanism

Some hydrazinyl 1,2,4-triazoles derivatives have been shown to inhibit enzymes in a competitive manner

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine typically involves the reaction of pyridine-2-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions. The reaction proceeds through cyclization to form the thiadiazole ring. The general reaction conditions include heating the reactants in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine are not well-documented, the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis. The scalability of the reaction depends on optimizing parameters such as temperature, reaction time, and the concentration of reactants.

化学反応の分析

Types of Reactions

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include azides, hydrazine derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

類似化合物との比較

Similar Compounds

2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.

1,3,4-Thiadiazole derivatives: These compounds exhibit a broad spectrum of biological activities, including antioxidant, anticonvulsant, and antihypertensive effects.

Uniqueness

2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine is unique due to its specific combination of a pyridine ring and a 1,3,4-thiadiazole ring with a hydrazine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

生物活性

The compound 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.

Synthesis and Characterization

The synthesis of 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine typically involves cyclization reactions of hydrazinecarbothioamides, leading to the formation of thiadiazole derivatives. Characterization is usually performed using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compounds .

Anticancer Activity

-

Mechanism of Action :

- Thiadiazole derivatives are known to exert anticancer effects through multiple mechanisms including inhibition of lipoxygenase (LOX) enzymes and induction of apoptosis. These pathways are crucial in the development and progression of various cancers such as colorectal and pancreatic cancers .

- The compound has shown promising results in inhibiting caspases (specifically caspase-3), which play a pivotal role in the apoptotic process. In studies, 2-(5-Hydrazinyl-1,3,4-thiadiazol-2-yl)pyridine derivatives demonstrated significant downregulation of active caspase levels compared to control groups .

- In Vitro Studies :

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties through various assays. The denaturation of bovine serum albumin method was utilized to assess the inhibitory effects on protein denaturation, yielding IC50 values that suggest moderate anti-inflammatory activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological efficacy of thiadiazole derivatives. Key findings include:

- Compounds with longer carbon chains (3–5 carbons) attached to the thiadiazole ring exhibited enhanced antiapoptotic activity compared to those with shorter chains or aromatic substitutions .

- The presence of functional groups such as hydroxyl or methoxy significantly improved both anticancer and anti-inflammatory activities, indicating that these modifications can enhance binding affinity and biological effectiveness .

Case Study 1: Renal Ischemia/Reperfusion Injury

A study investigated the protective effects of thiadiazole derivatives against renal ischemia/reperfusion injury in rats. The results showed that specific compounds reduced tissue damage and apoptosis markers significantly more than standard treatments like N-acetylcysteine (NAC). Histopathological analysis confirmed that treated groups exhibited normal renal architecture compared to controls .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various cell lines (PC3, HT29), several derivatives were tested for cytotoxicity using the MTT assay. The results indicated that certain nitro-containing derivatives had superior activity against prostate cancer cells compared to others, suggesting a potential direction for further drug development .

特性

IUPAC Name |

(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5S/c8-10-7-12-11-6(13-7)5-3-1-2-4-9-5/h1-4H,8H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVONYCWIHNESA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。